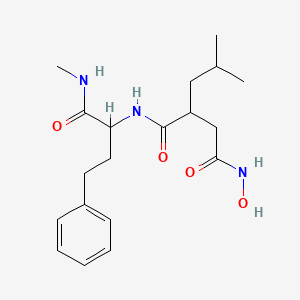
4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester is a chemical compound with a complex structure that includes a piperazine ring substituted with a methoxycarbonylallyl group and a T-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester typically involves the reaction of piperazine derivatives with methoxycarbonylallyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with T-butyl chloroformate to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Piperidinyl)piperazine-1-carboxylic acid T-butyl ester
- 4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid methyl ester
- 4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid ethyl ester
Uniqueness
4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its T-butyl ester group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-4-methoxy-4-oxobut-2-enyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-10-8-15(9-11-16)7-5-6-12(17)19-4/h5-6H,7-11H2,1-4H3/b6-5+ |
InChI Key |
BKCCJOVZVHGGCB-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C/C=C/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)
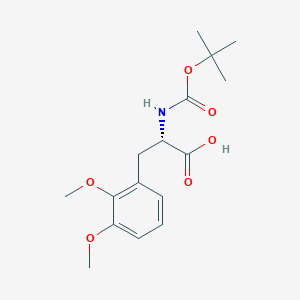
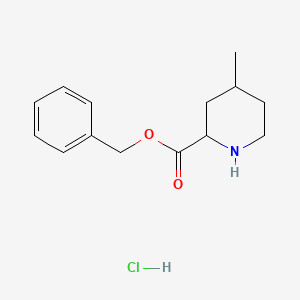

![1,2,2-Tris[(R)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B12280343.png)

![N-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12280352.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B12280362.png)
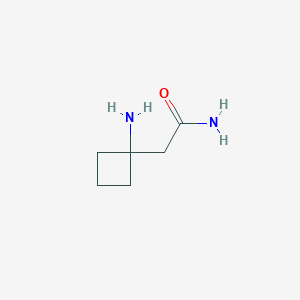
![3-oxo-3H,4H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B12280370.png)
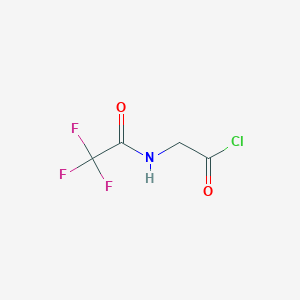

![[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B12280385.png)
